Acetyl benzyl disulfide
Overview
Description
Acetyl benzyl disulfide is a type of aromatic disulfide . Disulfides are frequently found in pharmaceuticals, natural products, and biologically active molecules . They are used as vulcanizers, agents in the folding and stabilization of proteins, in the design of rechargeable lithium batteries, and as valuable synthetic intermediates in organic synthesis .
Synthesis Analysis
The synthesis of aromatic disulfides, such as acetyl benzyl disulfide, involves diverse approaches . One of the main strategies is the oxidative coupling of thiols . Thiols are relatively readily oxidized by various oxidants to disulfides . Acetyl, a readily dissociate electron-withdrawing group, serves as a preeminent mask for disulfide, which is utilized to construct unsymmetrical disulfide with arylboronic acid (Suzuki-type cross-coupling) or silicon-based nucleophiles (Hiyama-type cross-coupling) under mild copper-catalyzed oxidative cross-coupling conditions .Chemical Reactions Analysis
The mechanism of disulfide bond cleavage in gaseous peptide and protein ions initiated by a covalently-attached regiospecific acetyl radical has been investigated . Highly selective S–S bond cleavages with some minor C–S bond cleavages are observed by a single step of collisional activation .Scientific Research Applications
Fungicidal Activity
Acetyl benzyl disulfide has been explored for its fungicidal properties. A study conducted by Ayodele et al. (2003) synthesized acetyl substituted benzyl disulfides and assessed their fungicidal activity. The findings revealed that these compounds possess significant fungicidal properties, which could be beneficial in agricultural and pharmaceutical applications (Ayodele et al., 2003).
Chemical Reactions with Triphenylphosphine
Kawamura et al. (1975) investigated the reaction of acetyl benzyl disulfides with triphenylphosphine. This study provided insights into the chemical behavior of acetyl benzyl disulfides, which could be relevant in organic synthesis and the development of new chemical methodologies (Kawamura et al., 1975).
Solubility in Organic Solvents
The solubility of benzyl disulfide in various organic solvents was studied by Wang et al. (2013). Although this study focused on benzyl disulfide, it could provide a basis for understanding the solubility properties of related compounds like acetyl benzyl disulfide in different solvents, which is crucial for their application in chemical processes (Wang et al., 2013).
Application in Electronic Devices
Yang et al. (2019) demonstrated a method to improve graphdiyne-based materials using benzyl disulfide, indicating the potential of similar disulfides like acetyl benzyl disulfide in the enhancement of electronic devices, such as lithium-ion batteries (Yang et al., 2019).
Potential in Protein Research
Hung et al. (2022) explored direct addition reactions involving disulfide compounds, which could have implications for acetyl benzyl disulfide in protein research. This study provides a foundation for understanding how acetyl benzyl disulfide might be used in biological contexts (Hung et al., 2022).
CO2 Capture and Climate Change
Harris and Bushnell (2019) conducted a study on benzyl-disulfide's ability to bind CO2, suggesting the potential of similar compounds like acetyl benzyl disulfide in carbon capture and storage technologies, a crucial aspect in addressing climate change (Harris & Bushnell, 2019).
Safety And Hazards
The safety data sheet for benzil, a compound related to acetyl benzyl disulfide, indicates that it is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid getting it in eyes, on skin, or on clothing .
properties
IUPAC Name |
S-benzylsulfanyl ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS2/c1-8(10)12-11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZUENUQJKVZKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SSCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206703 | |
Record name | Acetyl benzyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyl benzyl disulfide | |
CAS RN |
5797-02-4 | |
Record name | Acetyl benzyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005797024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetyl benzyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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